Silver(I) perrhenate

Description

Historical Context and Evolution of Perrhenate (B82622) Chemistry Research

The chemistry of perrhenates is intrinsically linked to the discovery and study of rhenium. Rhenium, a transition metal, was one of the last naturally occurring elements to be discovered, identified in 1925. Following its discovery, research into its various chemical forms, including the perrhenate anion (ReO₄⁻), began to evolve. wikipedia.org Perrhenate salts, such as those of alkali metals and ammonium (B1175870) perrhenate, were among the first rhenium compounds to be prepared and studied. wikipedia.orgwikipedia.orgosti.gov These early investigations focused on the synthesis and basic properties of these salts.

The perrhenate anion is known for its tetrahedral structure and its stability across a broad pH range. wikipedia.org Its chemical behavior shows similarities to other oxo-anions like perchlorate (B79767) (ClO₄⁻) and pertechnetate (B1241340) (TcO₄⁻), particularly in terms of size and shape. wikipedia.orgrsc.org This similarity has sometimes led to perrhenate being used as a nonradioactive surrogate for pertechnetate (⁹⁹TcO₄⁻) in research, especially in studies related to nuclear waste remediation and medical scanning procedures. wikipedia.orgacs.orgtaylorandfrancis.comtaylorandfrancis.com

Over time, research in perrhenate chemistry expanded beyond simple salts to explore their reactions and potential applications. This included studies on their basicity, condensation reactions, and reactions with other species like sulfides and cyanides. wikipedia.org The synthesis of more complex perrhenate compounds, including those with organic cations and coordination complexes, further broadened the scope of perrhenate chemistry. osti.govrsc.orgresearchgate.netrsc.org

Significance of Silver(I) Salts in Contemporary Inorganic Research

Silver(I) salts hold a significant position in contemporary inorganic research due to the unique properties of the silver(I) ion (Ag⁺). Silver typically exists in the +1 oxidation state in its common chemistry, although +2 and +3 states are also known. britannica.comwikipedia.org Silver(I) compounds are notable for their diverse applications, including their historical use in photography (e.g., silver halides like AgCl, AgBr, and AgI) and their well-known antimicrobial properties. britannica.comfiveable.melibretexts.org

In inorganic synthesis, silver(I) salts, particularly silver nitrate (B79036) (AgNO₃), serve as versatile precursors for the preparation of a wide range of other silver compounds. britannica.comlibretexts.org Silver nitrate is highly soluble in water and the nitrate anion can be easily displaced by other ligands, making it a convenient starting material. libretexts.org

Beyond their use as precursors, silver(I) salts are explored in areas such as catalysis, where the Ag⁺ ion can play a role in facilitating various chemical transformations. chemimpex.comdataintelo.com They are also investigated in material science for the development of advanced materials with specific optical, electrical, or structural properties. chemimpex.com The ability of Ag⁺ to coordinate with various ligands also makes silver(I) salts important in the field of coordination chemistry, leading to the formation of diverse coordination complexes with interesting structures and properties. rsc.orgacs.orgresearchgate.netrsc.orgresearchgate.netmjcce.org.mk

Overview of Research Trajectories for Silver(I) Perrhenate

Research involving this compound spans several key areas within advanced inorganic chemistry and materials science. Its unique combination of a silver(I) cation and a perrhenate anion gives rise to properties that are being explored for various applications.

One significant research trajectory focuses on the structural and spectroscopic properties of this compound and its complexes. Studies utilizing techniques such as X-ray diffraction and Raman spectroscopy have provided insights into its crystal structure and vibrational modes. researchgate.netresearchgate.netmjcce.org.mkmdpi.comnih.govmjcce.org.mk For instance, silver perrhenate is known to be isostructural with scheelite. wikipedia.org Research has also investigated the structures of coordination complexes formed between silver perrhenate and ligands like phosphines and pyridines, revealing interesting structural motifs such as cyclic dimers and tetrahedral arrangements of cations and anions. rsc.orgresearchgate.netrsc.orgresearchgate.netmjcce.org.mkmjcce.org.mk

Another important research area is the exploration of this compound as a catalyst or a precursor for catalytic materials. Its potential in facilitating organic reactions, particularly in the synthesis of complex molecules, has been noted. chemimpex.com The compound's stability and reactivity make it a valuable asset in chemical research and industrial processes, especially in oxidation reactions. chemimpex.com

Furthermore, this compound is being investigated in material science for the development of advanced materials. This includes its potential use in coatings and films to improve durability and conductivity. chemimpex.com Its application in nanotechnology, specifically for the creation of silver nanoparticles with antimicrobial properties, is also an active area of research. chemimpex.com

Studies on the high-pressure behavior of perrhenates, including silver perrhenate, have also been conducted to understand their structural transformations and potential for metallization under extreme conditions. acs.org

The use of perrhenate as a surrogate for pertechnetate in studies related to nuclear waste management, such as sequestration using coordination polymers, represents another relevant research trajectory that indirectly involves the properties of the perrhenate anion present in this compound. wikipedia.orgacs.orgtaylorandfrancis.com

The diverse research trajectories highlight the multifaceted nature of this compound, driven by its distinct structural characteristics and chemical reactivity, making it a compound of continued interest in advanced inorganic chemistry.

Here is a table summarizing some key properties of this compound:

| Property | Value | Source |

| Compound Formula | AgReO₄ | wikipedia.orgchemimpex.comamericanelements.comamericanelements.com |

| Molecular Weight | 358.07 g/mol | wikipedia.orgchemimpex.comamericanelements.comamericanelements.com |

| Appearance | White solid / Powder | chemimpex.comamericanelements.com |

| Melting Point | 430 °C | wikipedia.orgchemimpex.comamericanelements.comchemsrc.com |

| Density | 7.05 g/cm³ | wikipedia.orgchemimpex.comamericanelements.comchemsrc.com |

| PubChem CID | 11089628 | wikipedia.orgchemimpex.comamericanelements.com |

| Crystal Structure | Isostructural with scheelite (CaWO₄) | wikipedia.org |

Properties

IUPAC Name |

silver;oxido(trioxo)rhenium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ag.4O.Re/q+1;;;;-1; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRISYOCHUNKJAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

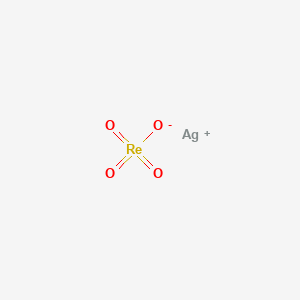

[O-][Re](=O)(=O)=O.[Ag+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AgO4Re | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20228461 | |

| Record name | Silver perrhenate (AgReO4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20228461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7784-00-1, 20654-56-2 | |

| Record name | Rhenium silver tetraoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007784001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silver perrhenate (AgReO4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20228461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rhenium silver tetraoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Silver(I) perrhenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Advancements for Silver I Perrhenate and Its Derivatives

Aqueous Solution Synthesis Routes for Silver(I) Perrhenate (B82622) Powders

A common approach for preparing silver(I) perrhenate powders involves synthesis in aqueous solutions. One described procedure details the preparation of perrhenic acid (HReO₄) first, by reacting rhenium powders with hydrogen peroxide solution until the solution becomes transparent and no bubbles are observed. Subsequently, silver oxide powders are added to the freshly prepared perrhenic acid solution and stirred. mdpi.comnih.gov This method yields silver perrhenate powders, which have been characterized as having a lamellar shape with sizes ranging from 0.5 to 2 μm. mdpi.com The resulting silver perrhenate synthesized via this aqueous route demonstrates excellent thermostability, with decomposition starting at temperatures above 720 °C. mdpi.com

Another aqueous route involves the reaction of silver nitrate (B79036) with sodium perrhenate. Silver perrhenate can be prepared from AgNO₃ and NaReO₄ in aqueous solution. mjcce.org.mk Similarly, diamminethis compound was first prepared in 1933 by reacting silver perrhenate with ammonia (B1221849) in an aqueous solution. researchgate.net

Synthesis of this compound through Solid-State Reactions

While aqueous methods are prevalent, solid-state synthesis can also be employed for preparing inorganic materials, including potentially silver perrhenate, although specific detailed procedures for AgReO₄ via solid-state reactions were not extensively found in the search results. Solid-state synthesis generally involves reacting solid precursors at elevated temperatures. This approach is recognized for its potential in creating materials with unique properties and has been the subject of dedicated research volumes. umich.edu However, the provided search results primarily focus on the properties and reactions of AgReO₄ rather than its direct synthesis via solid-state routes.

Preparation of Coordination Polymers Involving Perrhenate Anions

Coordination polymers (CPs) involving perrhenate anions have gained interest, particularly for applications in anion sequestration, such as the trapping of pertechnetate (B1241340) surrogates like perrhenate. acs.orgnih.govnih.govnih.gov The synthesis of these polymers often involves the reaction of silver(I) salts with organic ligands in the presence of perrhenate anions.

For instance, a cationic silver(I) coordination polymer, [Ag(2,4′-bipyridine)]NO₃, is capable of sequestering perrhenate through anion exchange to form [Ag(2,4′-bipyridine)]ReO₄. acs.orgnih.gov Another example is the synthesis of silver 4,4'-vinylenedipyridine (B72092) coordination polymers, where perrhenate was used as the anion to produce cationic coordination polymers. nih.gov Hydrothermal conditions have also been used to prepare silver(I)-rhenate(VII) hybrid solids using various N-donor organic ligands, resulting in structures where perrhenate anions bridge metal centers or are incorporated into the framework. acs.org

Anion Exchange Mechanisms in Coordination Polymers for Perrhenate Sequestration

Anion exchange is a significant mechanism by which coordination polymers can sequester perrhenate. This process involves the replacement of the original anion within the coordination polymer framework by perrhenate ions from a solution.

Studies have investigated the anion exchange mechanisms in cationic Ag(I) coordination polymers for the removal of oxoanions, including perrhenate. acs.org Three distinct oxoanion-exchange mechanisms have been identified: replacement, breath, and reconstruction processes, which depend on the degree of framework distortion induced by the interaction with the oxoanion. acs.org For example, a coordination polymer that undergoes a reconstruction process during dichromate removal can exhibit a breath process when removing perrhenate anions. acs.org

The anion exchange reaction for perrhenate sequestration by coordination polymers like [Ag(2,4′-bipyridine)]NO₃ has been monitored, and the exchange reaction can follow a pseudo-second-order mechanism. acs.orgnih.gov The maximum adsorption capacity for perrhenate on [Ag(2,4′-bipyridine)]NO₃ has been reported as high as 764 mg ReO₄/g, which is noted as one of the highest recorded for a coordination polymer or metal-organic framework. acs.orgnih.gov A solvent-mediated recrystallization mechanism has been determined by monitoring the ion-exchange reaction using techniques like scanning electron microscopy–energy-dispersive spectroscopy and powder X-ray diffraction. acs.orgnih.gov

Another example involves a borate-based coordination polymer, PbB(Im)₄(nH₂O), where the nitrate anion can be exchanged for perrhenate, forming PbB(Im)₄. nih.gov This exchange can be monitored by solid-state NMR. nih.gov Porous cationic Ag(I) coordination polymers, such as Ag(1,2,4,5-p4b), have also been reported to show high sorption capacity and selectivity for perrhenate removal through anion exchange. nih.gov

Synthesis of Binuclear and Polynuclear Silver(I) Complexes with Perrhenate

Perrhenate anions can also be involved in the formation of binuclear and polynuclear silver(I) complexes. These complexes feature multiple silver centers linked or coordinated with perrhenate anions and often organic ligands.

A binuclear complex of this compound with phthalazine (B143731), Ag₂(Phtz)₄₂, has been synthesized. dntb.gov.uaresearchgate.net In this complex, the silver atom exhibits a triangular coordination mode with nitrogen atoms from phthalazine molecules, resulting in the formation of a centrosymmetric binuclear cationic complex [Ag₂(Phtz)₄]²⁺, with perrhenate anions as counterions. researchgate.net

Polynuclear silver(I)-rhenate(VII) hybrid solids have also been prepared under hydrothermal conditions with various N-donor ligands. acs.org These structures can include dimeric units, cyclic trimers, and chains, where perrhenate anions bridge silver centers, contributing to the formation of layered or framework structures. acs.org For instance, hybrid solids containing [Ag₂(bpp)₄]²⁺ and [Ag₂(Hinca)₄]²⁺ dimers, or a [Ag₃(pda)₃]³⁺ cyclic trimer, are bridged by ReO₄⁻ into layered structures. acs.org

Formation of Organometallic and Ligand-Coordinated this compound Compounds

This compound can participate in the formation of organometallic and ligand-coordinated compounds, where perrhenate acts either as a counterion or is directly coordinated to the silver center, often alongside organic ligands.

Silver perrhenate reacts with trimethylsilyl (B98337) chloride to yield the silyl (B83357) "ester" (CH₃)₃SiOReO₃. wikipedia.orgwikipedia.org This demonstrates the potential for forming compounds with a covalent or strongly interacting Re-O-Si linkage.

Coordination complexes of silver(I) with various organic ligands in the presence of perrhenate have been synthesized. For example, tetrapyridinethis compound, [Agpy₄]ReO₄, can be prepared by reacting silver nitrate with perrhenic acid and pyridine (B92270), or by dissolving silver perrhenate in pyridine and allowing the solution to crystallize. mjcce.org.mkmdpi.com In the solid state, [Agpy₄]ReO₄ consists of isolated tetrahedral cations and tetrahedral perrhenate anions. mjcce.org.mk

Studies on silver(I) complexes with N₂O₂ Schiff base macrocycles in the presence of different anions, although not specifically perrhenate in the provided abstract, indicate that anions can influence the formation of exo-coordinated complexes and are important in designing coordination polymers. mdpi.com This suggests a potential for perrhenate to influence the structure and formation of such silver(I) complexes.

Preparation of Bis(triphenylphosphine)this compound

Bis(triphenylphosphine)this compound is a notable example of a ligand-coordinated this compound compound. Complexes of silver perrhenate with triphenylphosphine (B44618) (PPh₃) have been prepared. rsc.orgrsc.orgresearchgate.netnih.gov

Specifically, the reaction of silver perrhenate with triphenylphosphine can yield complexes with different stoichiometries, including 1:4 and 1:2 ratios of silver perrhenate to triphenylphosphine, resulting in [(Ph₃P)₄Ag]⁺ReO₄⁻ and [(Ph₃P)₂AgReO₄]₂. rsc.orgrsc.orgresearchgate.netnih.gov

[(Ph₃P)₄Ag]⁺ReO₄⁻ is composed of independent ions in the solid state. rsc.orgrsc.orgresearchgate.netnih.gov In contrast, [(Ph₃P)₂AgReO₄]₂ exists as cyclic dimers in the solid state, where the ions are aggregated. rsc.orgrsc.orgresearchgate.netnih.gov In this dimeric structure, the silver centers are tetracoordinated, including contact with two bridging perrhenate anions. rsc.orgrsc.orgresearchgate.netnih.gov This bridging coordination mode of the perrhenate anion to silver(I) centers highlights a stronger donor-acceptor interaction compared to some other anions. rsc.org

Synthesis of Pyridine Complexes of this compound

The synthesis of pyridine complexes of this compound has been explored, although this class of complexes has not been as extensively studied as other silver tetraoxometallate complexes. mdpi.com Historically, attempts to prepare these complexes date back to the early 20th century. mdpi.com Silver perrhenate is noted to be well soluble in pyridine, which facilitates the formation of these complexes. mdpi.com

One method for synthesizing pyridine complexes of this compound involves the reaction of silver sulfate, aqueous sodium perrhenate, and aqueous pyridine. A white precipitate of [AgPy₂]ReO₄ (where Py represents pyridine) can be obtained by cooling the reaction mixture. mdpi.com

Another approach to synthesize [AgPy₂]ReO₄ is by dissolving this compound directly in pyridine, followed by complete removal of the solvent under vacuum at room temperature. mdpi.com

Early attempts to synthesize tetrapyridinethis compound, [Agpy₄]ReO₄, involved combining silver nitrate, pyridine, and perrhenic acid in a specific molar ratio (1:10:1) at low temperatures. mdpi.com More recently, [Agpy₄]ReO₄ has been synthesized and its crystal structure and Raman spectra have been investigated at low temperatures. researchgate.netmjcce.org.mk Colorless single crystals of [Agpy₄]ReO₄ can be grown from a pyridine solution of AgReO₄ at -20 °C. researchgate.net The crystal lattice of [Agpy₄]ReO₄ is composed of isolated tetrahedral cations and anions. researchgate.netmjcce.org.mk Weak hydrogen bonds are observed between the oxygen atoms of the perrhenate anions and the ortho-hydrogens of the pyridine ligands. researchgate.netmjcce.org.mk

Despite these advancements, efforts to isolate other potential pyridine complexes, such as those with different pyridine-to-silver ratios, have not always been successful. mdpi.com The composition and purity of the resulting complexes are highly dependent on the synthesis conditions, and even minor changes can lead to the formation of different compounds or mixtures. mdpi.com

Considerations for Purity and Yield in Synthetic Processes

Achieving high purity and yield is a critical aspect of the synthetic processes for this compound and its derivatives, including pyridine complexes. The purity of the starting materials can significantly influence the purity and yield of the final product. For example, the quality of rhenium heptoxide used in some perrhenate synthesis routes affects the purity and yield of the resulting rhenium compounds. google.com

In the synthesis of silver perrhenate itself, methods such as the reaction between sodium perrhenate and silver nitrate can be used, resulting in the precipitation of AgReO₄. easychem.org The yield in such precipitation reactions can be influenced by factors like concentration, temperature, and the completeness of the reaction.

For pyridine complexes of this compound, the dependence of composition and purity on synthesis conditions highlights the importance of carefully controlled reactions to maximize the yield of a desired complex and minimize the formation of impurities or mixtures. mdpi.com The method of isolating the product, such as cooling the reaction mixture or removing solvent under vacuum, also plays a role in the final purity and yield. mdpi.com Recrystallization from suitable solvent mixtures can be employed to improve the purity of the synthesized complexes. mdpi.com

Factors such as reaction temperature, time, and initial pH can influence the synthesis outcomes, as observed in the synthesis of silver nanoparticles, which shares some similarities in involving silver compounds and controlled growth. hueuni.edu.vn While specific detailed data on the impact of these factors on the purity and yield of this compound pyridine complexes from the provided search results are limited, the general principle that reaction conditions are crucial for controlling the product and its yield is applicable.

The solubility of silver perrhenate in various solvents, including pyridine, is a key factor in designing synthetic routes and purification methods. mdpi.com Differences in solubility of the desired complex and potential byproducts in different solvents can be exploited for purification techniques like recrystallization.

Advanced Structural Elucidation and Crystallographic Studies of Silver I Perrhenate Systems

Single Crystal X-ray Diffraction Analysis of Silver(I) Perrhenate (B82622)

Single crystal X-ray diffraction (SCXRD) is a powerful technique used to determine the detailed arrangement of atoms within a crystalline solid. For silver(I) perrhenate, SCXRD has been employed to establish its unit cell parameters, space group symmetry, and the precise positions of atoms.

Under ambient conditions, AgReO4 typically crystallizes in a tetragonal crystal system. acs.orgdesy.de The characteristic space group for this structure is I4₁/a (Space Group No. 88), which is isostructural with the mineral scheelite (CaWO4). acs.orgdesy.deresearchgate.netwikipedia.orgbbk.ac.ukwikipedia.orgmdpi.commalta-consolider.comarxiv.org This space group indicates a body-centered tetragonal lattice with specific symmetry elements, including a four-fold screw axis and a glide plane. In the scheelite structure, the primitive unit cell contains two formula units of the compound. malta-consolider.comarxiv.org

While the scheelite structure in the I4₁/a space group is the common form under ambient conditions, other crystal systems and space groups have been observed for silver perrhenate in different contexts, such as in coordination complexes. For instance, a binuclear complex of this compound with phthalazine (B143731) crystallizes in the triclinic crystal system with the space group P-1. researchgate.net Another complex, tetrapyridinethis compound ([Agpy4]ReO4), crystallizes in the tetragonal system with the I4̅ space group symmetry. researchgate.netmjcce.org.mk

In the scheelite structure of AgReO4, the silver(I) ions (Ag⁺) are typically found in an 8-coordinate environment, bonded to eight oxygen atoms from surrounding perrhenate anions. acs.orgosti.gov These eight oxygen atoms form a distorted triangular dodecahedron around the silver cation. acs.orgnih.gov The perrhenate anions (ReO4⁻) consist of a central rhenium(VII) atom (Re⁷⁺) tetrahedrally coordinated by four oxygen atoms. desy.deresearchgate.netnih.gov The ReO4 tetrahedra are generally isolated from each other in the scheelite structure. desy.denih.gov

In some coordination complexes of this compound, the coordination geometry around the silver center can differ significantly from the scheelite structure. For example, in the cyclic dimer [(Ph3P)2AgReO4]2, the silver atoms are tetracoordinated, including contact with two bridging perrhenate anions and two triphenylphosphine (B44618) ligands. semanticscholar.orgrsc.orgrsc.orgrsc.org The coordination geometry around the silver atom in this complex is distorted, with a P-Ag-P angle of 133.38(3)°. semanticscholar.orgrsc.org In a coordination polymer with piperazine (B1678402), the silver ion can exhibit a nearly linear coordination to two nitrogen atoms from adjacent piperazine ligands, with weak interactions to oxygen atoms of the perrhenate anion. researchgate.net Another complex, [Ag(Phz)2(H2O)]⁺, shows a T-shaped coordination around the Ag⁺ ion with two nitrogen atoms and a water oxygen atom. researchgate.net

The ReO4⁻ anion in AgReO4, while ideally tetrahedral, can show distortions depending on its environment and interactions within the crystal lattice. In the scheelite structure, where all four oxygen atoms are in close contact with silver cations, the Re-O distances can be around 1.732(2) Å. semanticscholar.orgrsc.org In complexes where the perrhenate anion acts as a bridging ligand, the Re-O distances involved in bridging may differ from those of terminal oxygen atoms. semanticscholar.org

In the scheelite structure of AgReO4, the AgO8 dodecahedra share corners with the ReO4 tetrahedra, forming a connected network. acs.org The interaction between the silver(I) centers and the perrhenate anions is significant, suggested by the low solubility of AgReO4 compared to analogous silver salts like AgClO4. semanticscholar.orgrsc.org This indicates a stronger donor-acceptor interaction between the ReO4⁻ anion and the Ag⁺ centers. semanticscholar.orgrsc.org

Other intermolecular interactions, such as hydrogen bonding and C-H...π interactions, can also be present in silver perrhenate systems, particularly in complexes with organic ligands. In [Agpy4]ReO4, weak hydrogen bonds are formed between the oxygen atoms of the perrhenate anions and the ortho-hydrogens of the pyridine (B92270) ligands, and C-H...π interactions are observed within and between columns of cations. researchgate.netmjcce.org.mkmjcce.org.mk

Powder X-ray Diffraction (PXRD) for Phase Identification and Structural Characterization

Powder X-ray diffraction (PXRD) is a widely used technique for identifying crystalline phases and obtaining structural information from polycrystalline samples. PXRD is valuable for characterizing AgReO4, particularly for studying phase transitions and the temperature dependence of its lattice parameters.

PXRD has been used to study the structural properties of AgReO4 under varying conditions, including temperature and pressure. Studies have investigated the thermal expansion of AgReO4 using PXRD, showing anisotropic expansion with temperature. desy.denih.gov PXRD data have also been analyzed using Rietveld refinement to obtain detailed structural parameters, including atomic positions and thermal displacement parameters. desy.dersc.org This allows for the precise determination of bond distances and angles as a function of temperature or pressure.

Under pressure, PXRD and Raman scattering studies on AgReO4 have shown a first-order phase transition from the scheelite structure to an as yet undetermined structure occurring near 13 GPa. malta-consolider.comarxiv.orgresearchgate.net

Neutron Diffraction Studies for Light Atom Position Determination

Neutron diffraction is a complementary technique to X-ray diffraction, particularly useful for precisely determining the positions of light atoms such as oxygen and hydrogen, which are difficult to locate accurately with X-rays due to their low electron density.

Structural Comparisons with Analogous Perrhenates and Pertechnetates

Comparing the crystal structure of AgReO4 with analogous perrhenates and pertechnetates provides insights into the factors influencing their structural behavior, such as cation size and the nature of the anion.

AgReO4 crystallizes in the scheelite structure (tetragonal, I4₁/a), which is common among many perrhenates and other compounds with tetrahedral anions, including most alkali metal perrhenates and metaperiodates, as well as ammonium (B1175870) perrhenate (NH4ReO4). bbk.ac.ukmdpi.comfuncmater.comwikipedia.orgamericanelements.com Potassium perrhenate (KReO4) also crystallizes in the tetragonal scheelite structure with the same space group I4₁/a. bbk.ac.ukwikipedia.orgiucr.orgfuncmater.commaterialsproject.org Sodium perrhenate (NaReO4) similarly adopts the scheelite-type tetragonal structure. researchgate.netfuncmater.com

Structural analogies also exist with pertechnetates (TcO4⁻), such as ammonium pertechnetate (B1241340) (NH4TcO4), which follows the scheelite motif. wikipedia.org The perrhenate anion (ReO4⁻) has similar structural and charge characteristics to permanganate (B83412) (MnO4⁻), pertechnetate (TcO4⁻), perchlorate (B79767) (ClO4⁻), perbromate (B1232271) (BrO4⁻), and periodate (B1199274) (IO4⁻) anions, leading to many structural analogies among their salts. semanticscholar.orgrsc.org For example, cesium perrhenate (Cs[ReO4]) and cesium perbromate (Cs[BrO4]) are isotypical. semanticscholar.orgrsc.org

However, despite structural similarities, there can be significant differences in physical properties. A notable difference exists between the solubility of AgReO4 and AgClO4, with AgReO4 being much less soluble in water and benzene. semanticscholar.orgrsc.orgresearchgate.net This suggests a stronger interaction between the Ag⁺ cation and the ReO4⁻ anion in AgReO4 compared to AgClO4. semanticscholar.orgrsc.org

Under pressure, the behavior of AgReO4 can also be compared to other perrhenates and analogous compounds. While AgReO4 transforms to an unknown structure at high pressure, other scheelite-type compounds like CaWO4 and NaReO4 show different pressure-induced structural changes, including transitions to pseudoscheelite or wolframite (B13744602) structures. malta-consolider.comarxiv.orgnih.govarxiv.org

Data Tables

Table 1: Crystallographic Parameters of AgReO4 (Scheelite Structure)

| Parameter | Value (Ambient Conditions) | Crystal System | Space Group | Z |

| a (Å) | ~5.377 rsc.org | Tetragonal | I4₁/a | 4 acs.org |

| c (Å) | ~11.801 rsc.org | Tetragonal | I4₁/a | 4 acs.org |

| Volume (ų) | ~341.15 rsc.org | Tetragonal | I4₁/a | 4 acs.org |

Table 2: Selected Bond Distances in AgReO4 (Scheelite Structure)

| Bond | Distance (Å) |

| Ag-O | ~2.5 (average) acs.org |

| Re-O | ~1.732(2) semanticscholar.orgrsc.org |

Table 3: Comparison of Crystal Structures of Selected Perrhenates

| Compound | Crystal System | Space Group | Common Structure Type |

| AgReO4 | Tetragonal | I4₁/a | Scheelite |

| KReO4 | Tetragonal | I4₁/a | Scheelite |

| NaReO4 | Tetragonal | I4₁/a | Scheelite |

| NH4ReO4 | Tetragonal | I4₁/a | Scheelite |

| CuReO4 | Tetragonal | I41cd | CuReO4-type |

| TlReO4 | Orthorhombic, Monoclinic | Pnma, P2/c, I41/a | Pseudoscheelite, Wolframite, Scheelite |

| CsReO4 | Orthorhombic, Tetragonal | Pnma, I41/a | Pseudoscheelite, Scheelite |

Spectroscopic Characterization Techniques and Interpretation for Silver I Perrhenate

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for probing the molecular vibrations within a compound. These techniques are particularly useful for identifying functional groups and understanding the local environment and symmetry of polyatomic ions like the perrhenate (B82622) anion (ReO₄⁻) in crystalline solids.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to measure the absorption or transmission of infrared light by a sample as a function of wavenumber. This technique provides information about the vibrational modes that are infrared-active, meaning they result in a change in the dipole moment of the molecule or ion.

For silver(I) perrhenate, FTIR spectroscopy has been employed to characterize the synthesized material. Studies have reported the use of FTIR spectrometers to analyze AgReO₄ powders mdpi.com. Measurements are typically conducted over a specific wavenumber range, such as 500 cm⁻¹ to 4000 cm⁻¹ mdpi.com. The strongest infrared absorption peak in perrhenates is typically associated with the internal asymmetric stretching vibration of the ReO₄⁻ anion researchgate.net. In AgReO₄, strong absorptions have been observed at 910 and 868 cm⁻¹ researchgate.net. In a related compound, bis(triphenylphosphine)this compound, the prominent ν₃(Re–O) vibrational mode, which appears near 910 cm⁻¹ for an undistorted tetrahedral ReO₄⁻ unit, is split into two bands at 896 and 910 cm⁻¹ in the IR spectrum of the solid rsc.org. This splitting can indicate a distortion of the perrhenate anion in the crystal lattice.

Raman Spectroscopy of this compound and its Complexes

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of light. It probes vibrational modes that are Raman-active, meaning they cause a change in the polarizability of the molecule or ion. Raman spectroscopy is particularly useful for studying the symmetric stretching modes of ions.

Raman spectroscopy has been extensively used to characterize this compound and its complexes, providing detailed information about the vibrational properties of both the perrhenate anion and the silver cation's coordination environment researchgate.neteasychem.orgmjcce.org.mkresearchgate.netacs.org. The Raman spectrum of AgReO₄ typically shows characteristic peaks associated with the internal modes of the ReO₄⁻ moiety and external or lattice modes involving the movement of the ions in the crystal lattice researchgate.nethanford.gov.

Reported Raman peaks for AgReO₄ include those located at 943, 898, 863, 366, and 333 cm⁻¹ mdpi.comnih.gov. These are associated with internal Raman modes of AgReO₄ mdpi.comnih.gov. The strongest Raman peak in perrhenates is typically associated with the internal symmetric stretching of the ReO₄⁻ anion researchgate.net.

The perrhenate anion (ReO₄⁻) is a tetrahedral species. In an ideal tetrahedral (T_d) symmetry, the free ReO₄⁻ ion has four fundamental vibrational modes: ν₁ (symmetric stretching, A₁), ν₂ (doubly degenerate bending, E), ν₃ (triply degenerate stretching, F₂), and ν₄ (triply degenerate bending, F₂) mjcce.org.mknih.govsuprabank.org. All four modes are Raman active, while only the triply degenerate modes (ν₃ and ν₄) are infrared active.

However, in a crystalline environment like AgReO₄, the symmetry of the ReO₄⁻ ion can be lowered due to crystal field effects, leading to the splitting of degenerate modes and the activation of modes that are inactive in the free ion researchgate.net. AgReO₄ crystallizes with the scheelite structure, which has the space group I4₁/a nih.govwikipedia.orgaps.org. In this structure, the ReO₄⁻ ions occupy S₄ sites, which have lower symmetry than T_d nih.gov. This lower symmetry causes the splitting of the degenerate E and F₂ modes.

Based on factor group analysis for the scheelite structure, the internal modes of the ReO₄⁻ ion are classified nih.gov. For example, the ν₁ (A₁) mode of the free ion becomes A_g in the crystal, which is Raman active. The ν₂ (E) mode splits into B_g (Raman active) and E_g (Raman active, IR active). The ν₃ (F₂) mode splits into B_g (Raman active), E_g (Raman active, IR active), and A_u (IR active). The ν₄ (F₂) mode splits into B_g (Raman active), E_g (Raman active, IR active), and A_u (IR active) nih.gov.

Reported assignments for the internal Raman modes of AgReO₄ include peaks at 943 cm⁻¹ (A_g), 898 cm⁻¹ (B_g), 863 cm⁻¹ (E_g), 366 cm⁻¹ (B_g + E_g), and 333 cm⁻¹ (A_g) mdpi.comnih.gov. These assignments are associated with the internal vibrations of the AgReO₄ unit nih.gov. The strong peak near 943 cm⁻¹ is characteristic of the symmetric Re-O stretching vibration (ν₁) of the perrhenate anion mdpi.comnih.gov. Other peaks correspond to the bending (ν₂ and ν₄) and asymmetric stretching (ν₃) modes, which are often split due to the lower symmetry of the ReO₄⁻ ion in the crystal lattice researchgate.netnih.gov.

Beyond the internal vibrations of the perrhenate anion, Raman spectroscopy can also provide information about the external or lattice modes, which involve the motion of the cations and anions relative to each other researchgate.nethanford.gov. These low-frequency modes can include translational and rotational vibrations of the ions.

In AgReO₄, a lattice mode at 144 cm⁻¹ has been assigned to the Ag rotational mode mdpi.comnih.gov. Another characteristic peak at 58 cm⁻¹ is attributed to the angular vibration of the B_g symmetric type of Ag-Ag mdpi.comnih.gov. These low-frequency modes provide insights into the interactions and bonding within the crystal lattice involving the silver cations.

In complexes of this compound with ligands, such as tetrapyridinethis compound ([Agpy₄]ReO₄), Raman spectroscopy is used to assign vibrational modes related to the AgN₄ skeleton and the pyridine (B92270) ligands, in addition to the perrhenate ion modes mjcce.org.mkmjcce.org.mk. While specific Ag-O stretching frequencies involving direct coordination of the perrhenate oxygen to silver might be observed in certain complex structures where such coordination occurs, the scheelite structure of AgReO₄ is characterized by isolated tetrahedral cations and anions mjcce.org.mk. However, in some silver complexes, the perrhenate anion can be coordinatively attached to silver centers rsc.org. The strength of the donor-acceptor interaction between the ReO₄⁻ anion and silver(I) centers can be significant rsc.org.

Studying the Raman spectra of compounds at low temperatures can provide enhanced spectral resolution due to reduced thermal motion, allowing for the observation of fine details such as splittings of vibrational modes that might be broadened at room temperature mjcce.org.mkmjcce.org.mk. Low-temperature Raman spectroscopic studies have been conducted on tetrapyridinethis compound, [Agpy₄]ReO₄, to elucidate its crystal structure and vibrational spectra mjcce.org.mkmjcce.org.mkiaea.org.

Raman measurements of [Agpy₄]ReO₄ have been performed at temperatures as low as 123 K mjcce.org.mk. These studies help in the correlation analysis for the different species present in the crystal lattice (Ag⁺, pyridine ligands, and perrhenate ions) and aid in the assignment of their respective vibrational modes mjcce.org.mkmjcce.org.mk. The low-temperature data can confirm assignments made at room temperature and reveal additional features related to crystal packing and interionic interactions, such as weak hydrogen bonds formed between the perrhenate oxygens and the pyridine ligands in [Agpy₄]ReO₄ mjcce.org.mkmjcce.org.mk.

Electronic Spectroscopy

Electronic spectroscopy, such as UV-Visible (UV-Vis) spectroscopy, probes the electronic transitions within a material. This technique can provide information about the electronic band structure, band gap energy, and the presence of electronic transitions related to charge transfer or d-d transitions.

For this compound, studies involving optical transmission experiments have been conducted to investigate its electronic properties, particularly under pressure researchgate.net. These experiments can determine the energy gap of the material. AgReO₄ in the scheelite phase has been suggested to be a wide-gap semiconductor acs.org. Optical transmission experiments have demonstrated that the energy gap in the scheelite phase of AgReO₄ decreases with increasing pressure researchgate.net. The rate of decrease has been reported as 75 meV/GPa researchgate.net. A small jump in the energy gap has been observed at 13 GPa, which is likely related to a pressure-induced structural transition that occurs around this pressure researchgate.netaps.org. Despite the decrease in the band gap under pressure, AgReO₄ has been found to remain an insulator up to at least 47 GPa researchgate.net.

Theoretical calculations based on density functional theory (DFT) have also been employed to study the electronic structure of AgReO₄ aps.orgacs.org. Using hybrid functionals, calculations suggest that AgReO₄ is a wide-gap semiconductor with a calculated bandgap of 3.33 eV under ambient conditions acs.org. This calculated bandgap narrows to 2.28 eV at 12.45 GPa acs.org. The bandgap narrowing is attributed to the shift in the hybridized Re 5d and O 2p states towards the Fermi level acs.org. These theoretical studies complement experimental findings and provide a deeper understanding of the electronic behavior of AgReO₄ under varying conditions.

UV-Visible Spectroscopy in Solution and Solid State

UV-Visible (UV-Vis) spectroscopy is a valuable tool for studying the electronic transitions within a compound, providing information about its electronic structure and behavior in different environments. Perrhenate ions generally exhibit an absorption band in the UV-Vis spectrum with a maximum absorbance around 230 nm. ncbj.gov.pl This makes UV-Vis spectroscopy particularly suitable for investigating reactions involving rhenium ions. ncbj.gov.pl

While specific details regarding the UV-Vis spectrum of solid this compound are not extensively detailed in the provided search results, the general behavior of perrhenates in solution is documented. For instance, UV-Vis spectrophotometric methods have been evaluated for perrhenate in various solutions, showing strong linear relationships in ultrapure water and sodium bicarbonate solutions. nih.gov The UV-Vis spectrum can also show solvent dependency, which may arise from the presence of different species in solution, as indicated by studies on other perrhenate compounds. osti.gov

In the context of related compounds, UV-Vis absorption spectra have been used to characterize materials synthesized from ammonium (B1175870) perrhenate. researchgate.net

Luminescence Properties of this compound Complexes

Luminescence properties, the emission of light by a substance, can provide insights into the excited states and electronic structure of metal complexes. While the luminescence of pure this compound is not explicitly detailed in the search results, studies on silver(I) complexes with other ligands, which may include perrhenate as a counterion, indicate that such complexes can exhibit luminescence.

For example, a binuclear complex of this compound with phthalazine (B143731) has been synthesized, and its luminescence spectrum contains an emission band in the green region. researchgate.net This suggests that while the perrhenate anion itself may not be the primary source of luminescence, its presence within a silver complex can be associated with emissive properties.

Furthermore, studies on platinum complexes where an iodide ligand is replaced by a perrhenate anion have shown enhanced emission efficiency and shifted emission wavelengths compared to the precursor complexes. uni-regensburg.de This indicates that the perrhenate anion can influence the luminescence behavior of metal complexes it is associated with.

Generally, metal complexes with N-donor ligands, including some silver(I) complexes, have been shown to exhibit strong photoluminescence. mdpi.com The emission properties of these complexes can be tuned by varying the ligands and local environments. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solid and Solution States

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and dynamics of molecules by probing the magnetic properties of atomic nuclei. Both solid-state NMR (SSNMR) and solution-state NMR have been applied to study perrhenates, including this compound.

Rhenium has two NMR-active nuclei, 185Re and 187Re, both of which are quadrupolar. huji.ac.il 187Re is generally preferred for NMR due to its higher sensitivity and narrower signals compared to 185Re. huji.ac.il However, the quadrupolar nature of these nuclei can lead to extremely broad signals, even in symmetric environments. huji.ac.il

Solid-state 185/187Re NMR studies have been conducted on several perrhenates, including AgReO4, to investigate chemical shift anisotropy and NMR crystallography. rsc.orgnih.govscience.gov These studies are challenging due to the strong interaction between the quadrupole moment of the Re nuclei and local electric field gradients (EFGs). rsc.orgnih.gov High magnetic fields are often employed to overcome these challenges. rsc.orgnih.gov

SSNMR studies on AgReO4 and other perrhenates have provided insights into the effects of counter-ions and hydration on Re(VII) chemical shifts. rsc.orgnih.gov While specific NMR parameters for AgReO4 in solution are not detailed, NMR analysis is commonly used to confirm the purity and stability of silver complexes in solution. mdpi.com

185,187Re NQR Measurements for Perrhenate Distortion Analysis

Nuclear Quadrupole Resonance (NQR) spectroscopy is a solid-state technique that is particularly sensitive to the local electronic environment around quadrupolar nuclei. For perrhenates, 185,187Re NQR measurements are valuable for analyzing the distortion of the tetrahedral ReO4- anion.

Detailed 185,187Re NQR measurements have confirmed that the ReO4 tetrahedron can be strongly distorted in certain compounds, such as silyl (B83357) esters of perrhenic acid. rsc.orgrsc.org NQR is able to distinguish between different structural environments and the presence of non-covalent interactions like "matere bonds" to rhenium. rsc.orguma.esresearchgate.netrsc.org

Studies combining SSNMR and NQR on perrhenates, including AgReO4, have shown that deviations in O-Re-O bond angles from perfect tetrahedral symmetry (expressed as shear strain) are largely responsible for the range of 187Re quadrupolar coupling constants. rsc.org This highlights the sensitivity of NQR to subtle structural distortions within the perrhenate anion. Experimental Hahn echo 187Re and 185Re NQR spectra of powdered AgReO4 have been acquired and analyzed to determine transition frequencies. rsc.org

X-ray Absorption Spectroscopy (XANES and EXAFS) for Local Structure

X-ray Absorption Spectroscopy (XAS), which includes X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a powerful technique for probing the local atomic structure and electronic state of a specific element within a material.

XANES provides information on the valence state, energy bandwidth, and bond angles around the absorbing atom, while EXAFS gives details about interatomic distances, coordination numbers, and lattice dynamics of the neighboring atoms. anl.govnih.gov

While extensive XANES and EXAFS data specifically for this compound is not provided in the search results, XAS has been applied to study the local structure in related perrhenate and tungstate (B81510) compounds under pressure. malta-consolider.com Studies on supported catalysts containing AgReO4 have utilized Re L3-edge XANES and EXAFS to investigate the Re-O bonds and the local environment of rhenium. chemrxiv.org These studies have shown that the Re7+-O bonds in fresh materials, including those containing AgReO4, are similar to those in AgReO4 itself. chemrxiv.org

XAS is a chemically selective technique with high sensitivity in determining short-range order, making it suitable for characterizing the local environment in various materials, including low-dimensional systems. unito.it

X-ray Photoelectron Spectroscopy (XPS) for Surface and Oxidation State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition, chemical states, and electronic structure of a material's surface. XPS is particularly useful for determining the oxidation states of elements present.

XPS has been used to investigate the chemical compositions and oxidation states of elements on surfaces, including those lubricated with this compound as an additive. mdpi.comsemanticscholar.org Analysis of XPS spectra can identify the presence of elements like C, O, Ag, Re, Ni, Fe, and Cr on worn surfaces. mdpi.com

In the context of AgReO4, XPS has confirmed the presence of the compound on worn surfaces and indicated that it does not undergo phase transformation under certain conditions. rsc.org XPS analysis of the Re 4f core level can provide information about the oxidation state of rhenium. Studies on supported materials containing AgReO4 have shown Re 4f XPS spectra consistent with Re7+. semanticscholar.orgchemrxiv.org

XPS has also been used to characterize other perrhenate compounds, such as ammonium perrhenate, providing core-level spectra for elements like Re, O, N, C, and Na, and revealing how the elements are related in the structure. aip.orgresearchgate.netaip.org XPS valence-band spectra can also offer insights into the electronic structure and bonding, showing features related to O 2s, O 2p, and Re 5d orbitals. researchgate.net Comparisons of XPS valence-band spectra between different perrhenates, like AgReO4 and NaReO4, can highlight the influence of the cation on the electronic structure. researchgate.net

Computational and Theoretical Studies on Silver I Perrhenate

Density Functional Theory (DFT) Calculations

First-principles calculations based on DFT have been a primary tool for studying AgReO4. These calculations allow for the investigation of various properties as a function of parameters like pressure, providing a deeper understanding of the material's response to external stimuli. acs.orgresearchgate.net

Prediction of Vibrational Frequencies and Spectroscopic Signatures

DFT calculations are valuable for predicting the vibrational frequencies and spectroscopic signatures of AgReO4, which can be compared with experimental data from techniques like Raman and FT-IR spectroscopy. acs.orgresearchgate.netresearchgate.net Theoretical calculations of zone-center phonon frequencies can lead to the symmetry assignment of observed Raman modes. researchgate.net Studies have shown that compared to lattice modes, the internal vibrational modes of the ReO4 tetrahedra are only weakly pressure-dependent, suggesting that these tetrahedra are almost incompressible. acs.orgresearchgate.net For instance, calculated A1g Raman frequencies for AgReO4 show good agreement with experimental values, with deviations observed for modes sensitive to unit-cell volume and pressure. researchgate.net

Conformational Analysis and Stability Predictions

While less extensively covered in the provided search results specifically for bulk AgReO4, DFT calculations can be applied to conformational analysis and stability predictions, particularly for molecular or cluster forms involving silver and perrhenate (B82622). For example, DFT has been used in theoretical analyses of silver complexes to understand their structure and stability. researchgate.net The structural energy differences between different phases can be computed using DFT to determine the most stable structures. researchgate.netresearchgate.net

Thermodynamic and Kinetic Modeling of Reactions

Thermodynamic and kinetic modeling, often utilizing data from computational studies, can help understand the feasibility and pathways of reactions involving AgReO4. DFT band-structure calculations can be used to assess the thermodynamics and electronic structures of different polymorphs of related compounds like CuReO4. acs.org This involves calculating total energies at various volumes and fitting them to equations of state to evaluate properties like bulk modulus and enthalpy. acs.org While direct examples of thermodynamic and kinetic modeling of reactions of AgReO4 are not prominent in the search results, theoretical studies on the photophysical properties of metal complexes, including those involving perrhenate, mention that intervening mechanisms demand that certain thermodynamic and kinetic parameters are satisfied. researchgate.net

Reaction Mechanism Elucidation via Computational Approaches

Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in investigating the intricate details of reaction mechanisms involving perrhenate compounds. These theoretical approaches provide insights into reaction pathways, transition states, intermediate structures, and the associated energy profiles, which can be challenging to obtain solely through experimental methods.

The effect of counterions on the perrhenate-catalyzed DODH mechanism has also been investigated computationally. DFT calculations have shown that counterions can actively participate in various stages of the reaction mechanism, influencing intermediate structures, Gibbs free energy changes, transition states, and activation barrier energies. researchgate.netresearchgate.net Specific steps where the counterion's role has been considered include proton transfer from the diol, nucleophilic attack by the phosphine (B1218219), dissociation of the oxidized phosphine ligand, and olefin extrusion from the Re(V)-diolate intermediate. researchgate.netresearchgate.net

While detailed computational studies specifically focused on elucidating the reaction mechanisms of Silver(I) perrhenate (AgReO4) as a reactant or catalyst in specific chemical transformations are not extensively reported in the immediate literature search, computational methods have been applied to study the fundamental properties of AgReO4. For example, first-principles calculations based on DFT have been used to investigate the structural, vibrational, and electronic properties of AgReO4 under pressure, providing insights into its bonding mechanism and phase transitions. researchgate.netacs.orgresearchgate.netacs.org These studies, while not directly focused on reaction mechanisms, demonstrate the applicability of computational techniques to understand the behavior of this compound at an atomic and electronic level.

The application of computational approaches to perrhenate chemistry, as exemplified by the DODH studies, typically yields quantitative data such as:

| Mechanistic Step / Property | Type of Computational Data |

| Reaction Pathway Energetics | Gibbs Free Energy Changes (G°) for intermediates and transition states |

| Activation Barriers | Energy difference between reactants/intermediates and transition states |

| Transition State Structures | Optimized geometries and vibrational frequencies |

| Intermediate Structures | Optimized geometries and energies |

| Role of Counterions/Solvents | Influence on energy profiles and transition state stabilization |

Such data are crucial for understanding the factors that govern reactivity and selectivity in perrhenate-mediated reactions. The principles and methodologies employed in these studies can be extended to investigate potential reaction mechanisms where this compound is involved, providing a theoretical framework to complement experimental observations and guide future research.

Reactivity and Transformative Processes of Silver I Perrhenate

Thermal Decomposition Pathways and Products

2AgReO₄(s) → 2Ag(s) + 2ReO₂(s) + 3O₂(g)

This reaction suggests that the final solid products are metallic silver and rhenium(IV) oxide, with the evolution of oxygen gas. The melting point of silver(I) perrhenate (B82622) is reported to be 430°C, indicating it is thermally stable up to this temperature, beyond which decomposition processes commence.

The thermal decomposition of complex salts like silver(I) perrhenate rarely proceeds directly to the final products. Instead, the reaction is likely to involve the formation of one or more thermally unstable intermediates. Studies on other perrhenate salts indicate that the perrhenate anion (ReO₄⁻), where rhenium is in the +7 oxidation state, is stable within a certain temperature range but is eventually reduced at higher temperatures, often forming rhenium(IV) oxide (ReO₂). researchgate.netacs.org

The nature of the surrounding atmosphere is known to have a significant impact on the pathways and products of thermal decomposition reactions. kit.eduresearchgate.net For this compound, the decomposition is expected to vary depending on whether the atmosphere is inert, oxidizing, or reducing.

Inert Atmosphere (e.g., Nitrogen, Argon): In an inert atmosphere, the intrinsic decomposition pathway is observed. The compound would break down based on its thermal stability, likely yielding metallic silver, rhenium dioxide, and oxygen, as described in the general equation. acs.orgresearchgate.net

Oxidizing Atmosphere (e.g., Air, Oxygen): In the presence of oxygen, the formation of stable metal oxides is favored. While silver oxide is unstable at high temperatures and would still decompose to metallic silver, the rhenium component would likely form stable oxides such as ReO₂ or potentially higher oxides.

Reducing Atmosphere (e.g., Hydrogen): A reducing atmosphere would facilitate the reduction of both the silver and rhenium ions. This environment would likely lower the decomposition temperature and promote the formation of metallic silver and potentially metallic rhenium or a silver-rhenium alloy, preventing the formation of stable rhenium oxides. researchgate.net

The precise decomposition temperatures and product distributions under different atmospheric conditions would require specific experimental investigation using techniques like thermogravimetric analysis (TGA) coupled with mass spectrometry (MS). researchgate.netunitn.it

Anion Exchange Reactions with Other Species

This compound can undergo anion exchange (metathesis) reactions, particularly when there is a precipitation driving force. The solubility of silver salts plays a crucial role in these reactions. For instance, if a solution containing a halide ion (e.g., chloride, Cl⁻) is added to a solution of this compound, the highly insoluble silver halide will precipitate, leaving the perrhenate ion in solution.

AgReO₄(aq) + X⁻(aq) → AgX(s) + ReO₄⁻(aq) (where X = Cl, Br, I)

Another notable reaction is with silyl (B83357) halides, such as trimethylsilyl (B98337) chloride ((CH₃)₃SiCl). In this reaction, the oxygen atom of the perrhenate anion attacks the silicon atom, leading to the formation of a silyl ester of perrhenic acid and precipitation of silver chloride. wikipedia.org

AgReO₄ + (CH₃)₃SiCl → (CH₃)₃SiOReO₃ + AgCl(s)

This type of reaction highlights the utility of this compound as a reagent for introducing the perrhenate group into other molecules.

Redox Reactions Involving this compound Systems

Redox reactions involving this compound are primarily centered on the reduction of the Ag⁺ cation and the chemistry of the perrhenate anion. The thermal decomposition itself is an internal redox process where Ag⁺ is reduced to Ag⁰ and oxygen (in the -2 oxidation state within the perrhenate anion) is oxidized to O₂ (0 oxidation state).

The perrhenate ion is generally considered a weak oxidizing agent, especially in comparison to the isoelectronic permanganate (B83412) ion (MnO₄⁻). However, its redox behavior can be induced. For example, the reaction with trimethylsilyl chloride mentioned previously involves a change in the bonding and coordination at the rhenium center but is not a simple redox reaction in terms of oxidation state change of the metal. More direct redox reactions can occur under specific conditions, often involving the reduction of Re(VII).

The standard electrode potentials provide insight into the thermodynamic feasibility of redox reactions:

Ag⁺ + e⁻ ⇌ Ag(s) (E° = +0.80 V)

ReO₄⁻ + 4H⁺ + 3e⁻ ⇌ ReO₂(s) + 2H₂O (E° = +0.51 V)

These potentials indicate that silver(I) is a stronger oxidizing agent than perrhenate in acidic solution. Strong reducing agents can reduce both silver(I) and perrhenate.

Stability and Degradation Mechanisms (e.g., Thermal, Hydrolytic)

This compound is a solid that is stable under normal ambient conditions. Its stability can be discussed in terms of its resistance to thermal and hydrolytic degradation.

Thermal Stability: As indicated by its melting point of 430°C, AgReO₄ possesses significant thermal stability. It can be handled and stored at room temperature without decomposition. Degradation begins to occur at temperatures approaching and exceeding its melting point. The mechanism of this thermal degradation is the decomposition pathway discussed in section 6.1, which involves the breaking of the Re-O bonds and the reduction of the metal cation.

Hydrolytic Stability: this compound has limited solubility in water. The dissolution process itself is not considered degradation. The compound is generally stable in pure water and does not readily hydrolyze. americanelements.com However, like other silver salts, its stability in aqueous environments can be compromised by the presence of other species. For example, exposure to atmospheric gases like hydrogen sulfide (B99878) can lead to the formation of silver sulfide (Ag₂S), which would manifest as tarnishing. americanelements.com Prolonged exposure to light can also potentially cause photoreduction of the silver ions, a common characteristic of many silver compounds.

The thermal expansion of a crystalline solid describes how its dimensions change with temperature. In anisotropic crystals, this expansion is direction-dependent. This compound crystallizes in the scheelite structure, which has a tetragonal unit cell. This crystal structure leads to anisotropic physical properties, including its response to temperature and pressure.

High-pressure studies on AgReO₄ provide insight into its anisotropic compressibility, which is thermodynamically related to its anisotropic thermal expansion. Research has shown that the compressibility of this compound is different along its crystallographic axes. Specifically, the ratio of the lattice parameters (c/a) decreases with increasing pressure, from approximately 2.17 at ambient pressure to 2.14 at 12.45 GPa. acs.org This indicates that the crystal is compressed more readily in certain directions than others. This anisotropic compressibility implies that upon heating, the material will also exhibit anisotropic thermal expansion, expanding differently along the a and c axes. acs.org While specific coefficients of thermal expansion have not been widely reported, the underlying structural anisotropy is well-established.

Table of Anisotropic Compressibility Data for this compound

| Property | Value at 0 GPa | Value at 12.45 GPa |

| Lattice Parameter a (Å) | ~5.4 | ~5.2 |

| Lattice Parameter c (Å) | ~11.7 | ~11.1 |

| c/a Ratio | ~2.17 | ~2.14 |

| Data derived from theoretical calculations and experimental observations. acs.org |

Pressure-Induced Phase Transformations

This compound (AgReO₄), which crystallizes in the scheelite structure at ambient conditions, exhibits significant structural and electronic changes when subjected to high pressure. researchgate.netwikipedia.org Experimental and computational studies have revealed that applying hydrostatic pressure induces a first-order phase transition and alters its material properties.

Early high-pressure investigations using diamond anvil cells combined with X-ray and Raman scattering techniques identified a first-order phase transition from the initial scheelite phase to a new, yet undetermined, crystal structure at approximately 13 GPa. researchgate.netarxiv.org This transition is accompanied by noticeable changes in both internal and external Raman active modes, suggesting a modification in the coordination of the rhenium atom. researchgate.net Furthermore, optical transmission experiments have shown that the electronic energy gap of the scheelite phase decreases at a rate of 75 meV/GPa as pressure increases. researchgate.net

More recent first-principle calculations based on density functional theory (DFT) have provided deeper insights into the behavior of AgReO₄ under compression up to 12.45 GPa. acs.org These computational studies confirm the dynamic stability of the scheelite structure within this pressure range and indicate that the bonding is predominantly ionic, a characteristic that does not change with pressure. acs.orgacs.org The calculations also show a monotonic reduction in cell volume with increasing pressure. acs.org A key finding is the narrowing of the material's bandgap from 3.33 eV at ambient pressure to 2.28 eV at 12.45 GPa. acs.orgacs.org This bandgap narrowing is attributed to the shift of hybridized Rhenium 5d and Oxygen 2p states towards the Fermi level. acs.org

The internal vibrational modes of the ReO₄ tetrahedra are only weakly dependent on pressure, indicating that these tetrahedral units are nearly incompressible. acs.orgacs.org In contrast, the lattice modes are more sensitive to pressure. Elastic constant calculations suggest that the crystal lattice is stiffer along the a-axis than the c-axis. acs.orgacs.org

| Pressure (GPa) | Observed/Predicted Phenomenon | Method | Reference |

|---|---|---|---|

| Up to 12.45 | Dynamic stability of scheelite structure confirmed | First-principle calculations (DFT) | acs.org |

| Up to 12.45 | Bandgap narrows from 3.33 eV to 2.28 eV | First-principle calculations (DFT) | acs.org |

| ~13 | First-order phase transition to an undetermined structure | X-ray and Raman scattering | researchgate.netarxiv.org |

Interaction with Organic Ligands and Complex Formation

This compound is a versatile precursor in coordination chemistry, readily reacting with a variety of organic ligands to form stable complexes. The d¹⁰ electronic configuration of the Ag⁺ ion allows for flexibility in its coordination geometry, leading to the formation of diverse structural motifs. mdpi.com The interaction typically occurs between the Lewis acidic silver(I) center and Lewis basic donor atoms (such as nitrogen or phosphorus) within the organic ligands. researchgate.netmsu.edu

A prominent area of study involves the reaction of AgReO₄ with pyridine (B92270) and its derivatives. mdpi.com this compound dissolves well in pyridine, and depending on the reaction conditions, various complexes can be isolated. mdpi.com For instance, the complex bis(pyridine)this compound, [Ag(Py)₂]ReO₄, can be synthesized by dissolving this compound in pyridine and subsequently removing the solvent under vacuum. mdpi.com Another well-characterized complex is tetrapyridinethis compound, [Ag(Py)₄]ReO₄, which can be formed by combining silver nitrate (B79036), pyridine, and perrhenic acid at low temperatures or by crystallizing AgReO₄ from a pyridine solution at –20 °C. mdpi.comresearchgate.net The crystal structure of [Ag(Py)₄]ReO₄ consists of isolated tetrahedral cations and anions. researchgate.net

Beyond simple pyridines, AgReO₄ also forms complexes with bidentate nitrogen-containing heterocyclic ligands. A binuclear complex, Ag₂(Phtz)₄₂, has been synthesized using phthalazine (B143731) (Phtz) as a ligand. researchgate.net In this structure, the silver atoms are coordinated by nitrogen atoms from both monodentate and bridging phthalazine molecules, resulting in a centrosymmetric binuclear cationic complex. researchgate.net

The coordination chemistry of this compound extends to phosphorus-containing organic ligands as well. While specific complexes with AgReO₄ and phosphine (B1218219) ligands like triphenylphosphine (B44618) are less detailed in dedicated studies, the general reactivity of silver(I) salts with triarylphosphines is well-established, suggesting the potential for similar complex formation. mdpi.comresearchgate.net The interaction involves the donation of the lone pair of electrons from the phosphorus atom to the silver(I) center.

| Organic Ligand | Resulting Complex | Key Structural Features | Reference |

|---|---|---|---|

| Pyridine (Py) | [Ag(Py)₂]ReO₄ | Bis(pyridine)silver(I) cation. | mdpi.com |

| Pyridine (Py) | [Ag(Py)₄]ReO₄ | Isolated tetrahedral [Ag(Py)₄]⁺ cations and ReO₄⁻ anions. | researchgate.net |

| Phthalazine (Phtz) | Ag₂(Phtz)₄₂ | Centrosymmetric binuclear [Ag₂(Phtz)₄]²⁺ cation with bridging ligands. | researchgate.net |

Advanced Applications and Research Directions in Materials Science and Chemical Synthesis

Catalytic Applications of Silver(I) Perrhenate (B82622)

The catalytic potential of silver(I) perrhenate stems from the distinct roles of both the silver cation and the perrhenate anion. The silver(I) ion is known for its Lewis acidity, while the perrhenate ion is a highly effective catalyst in specific oxygen-transfer reactions.

Silver(I) compounds are widely recognized as effective catalysts in a variety of organic transformations. The silver(I) cation functions as a soft and carbophilic Lewis acid, capable of activating unsaturated carbon-carbon bonds in molecules like alkenes and alkynes. researchgate.netnsf.govmdpi.com This activation facilitates nucleophilic additions and cycloaddition reactions, among others. While research focusing specifically on this compound is emerging, its catalytic behavior can be inferred from the extensive studies on other silver salts such as silver acetate (B1210297) (AgOAc), silver iodide (AgI), and silver tetrafluoroborate (B81430) (AgBF₄). nih.govbeilstein-journals.org

These salts are used to catalyze diverse reactions, including:

C-H Activation: Silver salts are often crucial additives in transition-metal-catalyzed C-H activation reactions, where they can act as halide scavengers or facilitate the generation of more active cationic catalysts. nih.govrsc.org

Cycloadditions: Silver catalysts, including those based on nanoparticles derived from silver salts, have been shown to promote Diels-Alder reactions. nih.gov

Multicomponent Reactions: Ag(I)-catalyzed reactions enable the efficient assembly of complex molecules from simple starting materials in a single step. beilstein-journals.org

The perrhenate anion in AgReO₄ is generally considered a spectator ion in these Lewis acid-catalyzed processes, but its size and charge distribution can influence the solubility and stability of the catalytic species.

The perrhenate (ReO₄⁻) anion is a hallmark catalyst for the deoxydehydration (DODH) reaction, a process that converts vicinal diols (glycols) into olefins. nih.govresearchgate.net This reaction is of significant interest for converting biomass-derived polyols into valuable chemical feedstocks. nsf.gov Oxo-rhenium compounds, particularly perrhenate salts, have demonstrated high activity in catalyzing the DODH reaction in the presence of a reductant. nih.gov

The catalytic cycle is believed to involve the formation of a rhenium-diolate intermediate, which then undergoes reduction and subsequent elimination to yield the alkene. nsf.gov The efficiency of perrhenate-catalyzed DODH is known to be influenced by the nature of the cation. rsc.orgrsc.org Studies on various perrhenate salts, such as those with ammonium (B1175870) and pyridinium (B92312) cations, have shown that the cation can affect catalyst solubility and participate in the reaction mechanism, for instance, through proton shuttling. rsc.orgresearchgate.net While specific data on AgReO₄ in DODH is limited, the silver(I) cation would be expected to influence the catalytic performance.

| Catalyst | Cation | Reaction Time (h) | Conversion (%) | Notes |

|---|---|---|---|---|

| Lutidinium Perrhenate | Lutidinium | 5 | >99 | Effective at lower temperatures (80°C). researchgate.net |

| Ammonium Perrhenate | Ammonium (NH₄⁺) | 16 | 98 | Commonly used perrhenate salt catalyst. nih.govresearchgate.net |

| Tetrabutylammonium Perrhenate | Tetrabutylammonium (Bu₄N⁺) | 16 | <5 | Effectively inactive under the same conditions. researchgate.net |

| Sodium Perrhenate | Sodium (Na⁺) | - | - | Generally less active than ammonium or pyridinium salts due to poor solubility. rsc.org |

This compound is a promising precursor for the synthesis of advanced nanocatalysts. Silver nanoparticles (AgNPs) are highly effective catalysts for a multitude of organic reactions, including oxidation, reduction, and carbon-carbon bond-forming reactions, owing to their high surface-area-to-volume ratio. rsc.orgresearchgate.net Various silver salts, most commonly silver nitrate (B79036) (AgNO₃), are used as precursors, where the Ag⁺ ions are chemically reduced to form Ag(0) nanoparticles. nih.govnih.govresearchgate.netnih.gov

Similarly, AgReO₄ can be used as a precursor to generate not only silver nanoparticles but also bimetallic silver-rhenium nanoparticles. mdpi.com The synthesis of such nano-alloys is of great interest because they can exhibit synergistic catalytic properties not present in the individual metals. For instance, rhenium nanoparticles have shown catalytic activity for the reduction of hydrogen peroxide, a property that could be enhanced in combination with silver. mdpi.com The controlled decomposition or reduction of this compound allows for the formation of these sophisticated catalytic materials.

Applications in Advanced Electronics and Conductive Materials

The utility of this compound in electronics is primarily as a precursor to metallic silver, which possesses the highest electrical and thermal conductivity of all metals. fastercapital.com

Silver is an indispensable material in the electronics industry. thermtest.com It is used in a vast range of components, including electrical contacts, switches, connectors, and conductive inks for printed circuit boards (PCBs). proplate.commaterion.compadmavatichemtech.comxiamen-apollo.com The primary advantage of using silver is its exceptionally high electrical conductivity, which minimizes energy loss and heat generation, leading to more efficient and reliable electronic devices. xiamen-apollo.com

While this compound itself is not a conductor, it can be used as a source material to deposit thin films or patterns of pure, highly conductive silver onto various substrates. Through processes like thermal decomposition or chemical reduction, AgReO₄ can be precisely applied to a surface and then converted into metallic silver, forming conductive pathways for high-performance electronic components. This precursor-based approach is valuable for fabricating intricate circuitry where controlled deposition is key.

| Metal | Electrical Conductivity (S/m) | Relative Conductivity to Silver |

|---|---|---|

| Silver | 6.30 × 10⁷ | 100% |

| Copper | 5.96 × 10⁷ | 94.6% |

| Gold | 4.52 × 10⁷ | 71.7% |

| Aluminum | 3.77 × 10⁷ | 59.8% |